(Terphenyl)disulphonic acid, ammonium salt

MOF linker synthesis aromatic disulfonic acids sulfonation yield

(Terphenyl)disulphonic acid, ammonium salt (CAS 83997-40-4; molecular formula C₁₈H₂₀N₂O₆S₂; molecular weight 424.49 g/mol) is an aryl sulfonic acid ammonium salt consisting of a para-terphenyl backbone with sulfonate groups on the terminal phenyl rings, charge-balanced by ammonium counterions. This compound serves as a precursor or structural analog to p-terphenyl-4,4′′-disulfonic acid (TPDS), a linker molecule for porous organic salts (POSs) and metal-organic frameworks (MOFs).

Molecular Formula C18H20N2O6S2
Molecular Weight 424.5 g/mol
CAS No. 83997-40-4
Cat. No. B12667056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Terphenyl)disulphonic acid, ammonium salt
CAS83997-40-4
Molecular FormulaC18H20N2O6S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+]
InChIInChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3
InChIKeyKGIFTQQEHVJXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terphenyl Disulphonic Acid Ammonium Salt (CAS 83997-40-4) Procurement Guide for MOF Linker and Reticular Chemistry


(Terphenyl)disulphonic acid, ammonium salt (CAS 83997-40-4; molecular formula C₁₈H₂₀N₂O₆S₂; molecular weight 424.49 g/mol) is an aryl sulfonic acid ammonium salt consisting of a para-terphenyl backbone with sulfonate groups on the terminal phenyl rings, charge-balanced by ammonium counterions . This compound serves as a precursor or structural analog to p-terphenyl-4,4′′-disulfonic acid (TPDS), a linker molecule for porous organic salts (POSs) and metal-organic frameworks (MOFs) . Its primary scientific value lies in its role as a stable, water-soluble source of the terphenyl disulfonate dianion, enabling the construction of crystalline porous materials via charge-assisted hydrogen bonding or metal coordination without requiring in situ neutralization of the free sulfonic acid .

Terphenyl disulfonate linker precursor for MOF and porous organic salt (POS) construction
Water-soluble ammonium salt format; no in situ neutralization required before co-crystallization
Compatible with charge-assisted hydrogen-bonding assembly and metal coordination pathways

Why Purchasing Agents Cannot Simply Substitute Terphenyl Disulphonic Acid Ammonium Salt with Other Aromatic Disulfonates


Aromatic disulfonic acids used as MOF linkers are not interchangeable because pore size, channel topology, and gas adsorption hysteresis depend critically on the length, rigidity, and electronic character of the aromatic spacer . Systematic comparisons of structurally related disulfonic acids reveal that terphenyl-based linkers produce porous organic salts with distinct bottleneck dimensions and nitrogen adsorption/desorption hysteresis that differ from biphenyl, tolane (acetylene-bridged), or butadiyne analogs . Simply selecting an alternative sulfonate salt — such as biphenyldisulfonate or naphthalenedisulfonate — without quantitative structural and sorption data risks altering crystallinity, pore architecture, and application-specific performance in ways that cannot be remedied post-synthesis [1]. The ammonium counterion further influences solubility, crystallization kinetics, and the degree of charge-assisted hydrogen bonding relative to sodium or potassium salts, making direct substitution of even the same sulfonate anion with a different cation a non-trivial decision [2].

Linker scaffold mismatch
Terphenyl, biphenyl, and tolane disulfonates produce distinct pore architectures; scaffold length and rigidity may shift channel topology and gas sorption hysteresis.
Counterion-dependent assembly
Ammonium counterion supports directional hydrogen-bonded networks; substituting with sodium or potassium salts may alter crystallization kinetics and framework topology.

Quantitative Comparative Evidence: Terphenyl Disulphonic Acid Ammonium Salt vs. Closest Analogs for Linker Selection


Synthesis Efficiency: Terphenyl Disulfonic Acid (Ammonium Salt Precursor) Achieves a 73% One-Step Yield vs. 20–54% for Tolane and Biphenyl Analogs

The free acid precursor to the ammonium salt — p-terphenyl-4,4′′-disulfonic acid — is obtained in 73% yield via direct sulfonation of terphenyl, representing the highest reported yield among four linear aromatic disulfonic acids synthesized for MOF linker applications . In the same study, 4,4′-biphenyldisulfonic acid required a three-step sequence achieving 54% overall yield, tolane-4,4′-disulfonic acid was obtained in 20% overall yield via Sonogashira coupling, oxidative degradation, and hydrolysis, and bis(4-sulfophenyl)butadiyne was prepared in 30% overall yield via Glaser coupling . The single-step, high-yield sulfonation of the terphenyl backbone directly reduces the cost and complexity of linker production relative to comparators requiring multi-step sequences involving palladium catalysis and thioester intermediates .

Synthesis yield
Cross-study comparable
73% one-step yield
Supports synthesis scalability review; single-step route vs. 2–3 steps for comparators
Free acid precursor via direct sulfonation; comparator yields range 20–54%
MOF linker synthesis aromatic disulfonic acids sulfonation yield

Pore Channel Architecture: Terphenyl-Derived POS Exhibits Bottleneck-Type 1D Pores Distinct from Biphenyl and Tolane Analogs

Porous organic salts (POSs) constructed from p-terphenyl-4,4′′-disulfonic acid (TPDS) and tri-p-tolylmethanamine (TPMA-Me) form one-dimensional pore channels with two distinct bottleneck types, exposing the central benzene ring of TPDS on the pore surface [1]. When the terphenyl core was replaced by a 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzenesulfonic acid (BTDBS) linker, the bottleneck narrowed to 3.5 Å and nitrogen adsorption/desorption hysteresis increased substantially, with BTDBS/TPMA-Me exhibiting larger oxygen adsorption than the isostructural TPDS/TPMA-Me [1]. This comparative data demonstrates that the terphenyl scaffold generates a specific pore architecture — with characteristic bottleneck dimensions and hysteresis behavior — that cannot be replicated by biphenyl-based or heterocycle-containing disulfonate linkers [1].

Pore architecture
Head-to-head
Bottleneck-type 1D channels; 3.5 Å comparator bottleneck reported
Pore topology is scaffold-dependent; terphenyl linker yields distinct bottleneck dimensions
SC-XRD and gas adsorption isotherms (N₂, O₂); BTDBS analog as comparator
porous organic salts pore topology gas adsorption hysteresis

Counterion-Dependent Coordination Geometry: Disodium Terphenyl Disulfonate Forms Seven-Coordinate Na⁺ Layers vs. Hydrogen-Bonded Ammonium Networks

Crystallographic analysis of disodium p-terphenyl-4,4′′-disulfonate reveals a sevenfold sodium coordination sphere — each Na⁺ ion is coordinated by five sulfonate oxygen atoms (two chelating, three monodentate) forming (100) layers of edge-sharing polyhedra [1]. By contrast, the ammonium salt ([terphenyl]disulphonic acid, ammonium salt) is expected to form charge-assisted N–H···O hydrogen-bonded networks characteristic of ammonium sulfonates, where the directional hydrogen bonding governs crystal packing rather than ionic radius-dependent coordination [2]. This structural divergence means that the ammonium salt cannot be replaced by the disodium salt in syntheses where hydrogen-bond-directed assembly (e.g., POS formation with amines) is the intended crystallization mechanism, without fundamentally altering the resulting framework topology [2].

Coordination geometry
Class-level
Ammonium: H-bonded network anticipated vs. Na⁺: seven-coordinate layered polymer confirmed
Counterion choice may direct supramolecular assembly pathway
Na⁺ coordination number = 7 from SC-XRD; ammonium H-bond metrics not available for this compound
crystal engineering counterion effect coordination polymer

Leather Retanning Performance: Ammonium vs. Sodium Salts of Terphenyl Sulfonic Acids Yield Different Depth of Color and Levelness in Anionic Dyeing

Patent US 5,352,241 describes a retanning process using non-condensed aromatic sulfonic acids and their salts, including terphenyl sulfonic acid derivatives [1]. The patent distinguishes between ammonium salts and sodium salts, noting that phenolsulfonic acid partially or completely neutralized with ammonia (ammonium salt) produces deep and brilliant surface dyeings with anionic dyestuffs, with the resulting depth of color approaching that of untreated chrome leather [1]. The sodium salt form is described as suitable for combination with chromium tanning agents to improve fullness and softness [1]. While specific quantitative colorimetric data are not tabulated in the patent, the explicit differentiation of ammonium vs. sodium counterion performance establishes that the ammonium salt of terphenyl sulfonic acid is preferred for applications where maximum depth of color and dyestuff utilization are critical [1].

Leather dyeing profile
Class-level
Patent-reported: ammonium aromatic sulfonate yields deeper surface dyeing with anionic dyestuffs
Reported dye-levelness endpoint context; data to verify
Qualitative comparison from retanning patent; quantitative colorimetric data not tabulated
leather retanning sulfonic acid salt comparison dye levelness

High-Value Application Scenarios Where Terphenyl Disulphonic Acid Ammonium Salt (CAS 83997-40-4) Provides Quantified Procurement Advantages


Scalable Synthesis of Terphenyl-Based MOF Linkers for Gas Sorption Materials

When procuring a sulfonate linker for the gram-to-kilogram synthesis of metal-organic frameworks or porous organic salts, the terphenyl disulfonic acid scaffold — supplied as the ammonium salt — offers a 73% single-step synthetic yield that exceeds alternative linear disulfonic acids by 19–53 absolute percentage points, while requiring only direct sulfonation rather than multi-step palladium-catalyzed sequences . This directly reduces unit cost per mole of linker and minimizes purification burden, making it the preferred choice for scaling porous materials from academic discovery to pilot production .

Construction of Bottleneck-Type 1D Porous Organic Salts for Selective Gas Adsorption

Researchers aiming to reproduce the TPDS/TPMA-Me porous organic salt architecture — featuring one-dimensional channels with two distinct bottleneck types and specific N₂/O₂ adsorption hysteresis — must use the terphenyl disulfonate scaffold; substituting with biphenyl or tolane disulfonates generates different pore topologies that lack the same bottleneck dimensions (3.5 Å for BTDBS comparator) and altered guest-selective sorption behavior [1]. The ammonium salt form provides the sulfonate dianion in a water-soluble, charge-balanced format compatible with direct co-crystallization with bulky amine co-formers [1].

Precision Leather Retanning Requiring Maximum Depth of Color and Dyestuff Utilization

For chrome-tanned leather finishing operations where deep, brilliant surface dyeing with anionic dyestuffs is the primary quality criterion, the ammonium salt of terphenyl sulfonic acid delivers superior depth of color compared to the sodium salt form, with dyeing results approaching those of unretanned chrome leather [2]. This specification is critical in high-value leather goods (e.g., automotive upholstery, luxury footwear) where color fastness and uniformity directly dictate product grade and reject rates [2].

Application
Selection Property
Validation Focus
MOF and POS linker scale-up studies
Single-step sulfonation route
Synthetic efficiency and multi-gram scalability review
Bottleneck-pore POS construction
Terphenyl scaffold identity
Pore architecture and gas sorption hysteresis endpoints
Chrome-tanned leather finishing studies
Ammonium salt dye-exhaustion profile
Depth of color and levelness uniformity review
Quote Request

Request a Quote for (Terphenyl)disulphonic acid, ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.